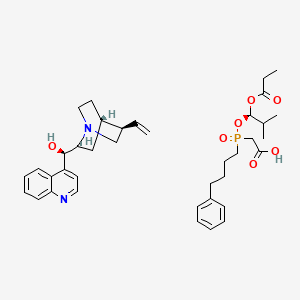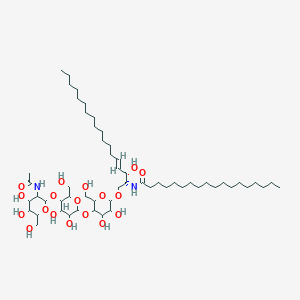
Gangliotriosylceramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of gangliotriosylceramide involves the formation of its trisaccharide moiety. A study by Wessel, Iversen, & Bundle (1984) details the synthesis process, highlighting the crucial steps and reagents used in the formation of the carbohydrate portion of this compound.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a specific arrangement of carbohydrate moieties. Studies like the one by Wessel et al. (1984) provide insights into the molecular composition and arrangement of this glycosphingolipid.
Chemical Reactions and Properties
This compound participates in various chemical reactions within the cell, influencing signaling and recognition activities. The work by Lutz et al. (1994) demonstrates its involvement in glycosylation pathways and its interaction with other cellular components.
Physical Properties Analysis
The physical properties of this compound, such as its behavior in biological membranes, are crucial for its biological function. The study by Maggio, Cumar, & Caputto (1978) investigates its surface behavior, providing insights into its role in cellular membranes.
Chemical Properties Analysis
Understanding the chemical properties of this compound, including its interactions with other molecules and its role in enzymatic reactions, is essential. Research such as that by Li et al. (2002) sheds light on these aspects, offering a comprehensive view of its chemical characteristics.
Applications De Recherche Scientifique
Cancer Therapy : Gangliotriosylceramide (GgOs3Cer) was found to be specific for mouse lymphoma L5178Y and sarcoma KiMSV tumor. Monoclonal antibodies targeting this glycolipid were used to suppress tumor growth in vivo and for targeting drugs to tumor cells in vitro (Young et al., 1982). Another study showed that passive immunization with monoclonal immunoglobulin G3 antibodies to GgOS3Cer suppressed the growth of mouse lymphoma L5178Y in DBA/2 mice (Young & Hakomori, 1981).
Insulin Sensitivity : A study on mutant mice lacking GM3 synthase, which is involved in the synthesis of GM3 ganglioside (a derivative of this compound), showed heightened sensitivity to insulin and protection from high-fat diet-induced insulin resistance. This suggests that GM3 ganglioside is a negative regulator of insulin signaling (Yamashita et al., 2003).
Cell Signaling and Growth : A novel ganglioside, de-N-acetyl-GM3, found in A431 cells and B16 melanoma cells, enhanced the kinase activity associated with the epidermal growth factor (EGF) receptor and stimulated cell growth (Hanai et al., 1988).
Neurobiology : In the context of neurodegenerative diseases, gangliosides like GM1 (a derivative of this compound) have been explored for their neuroprotective and restorative functions. Clinical trials with GM1 have shown benefits in stroke, spinal cord injury, and potentially in Parkinson's disease and Huntington's disease (Magistretti et al., 2019).
Mécanisme D'action
Target of Action
Gangliotriosylceramide, also known as Asialo GM2, is a complex glycolipid molecule that plays a significant role in cell-to-cell communication, cell adhesion, and cell migration . It is a prominent constituent of the glycocalyx, a protective molecular layer coating cell surfaces . The primary targets of this compound are various cell types, including neurons, astrocytes, and other glial cells within the central nervous system (CNS) .
Mode of Action
This compound interacts with receptors present on the cell surface, instigating the activation of intricate signal transduction pathways . This interaction influences cell-to-cell communication and synaptic plasticity . It is also involved in neuronal development and signal transduction .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to signal transduction, cell-to-cell communication, and synaptic plasticity . These pathways play crucial roles in maintaining cellular homeostasis and regulating cellular functions . .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound . The ADME properties of a compound can be predicted using computational methods and databases such as ADMETlab .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on cell-to-cell communication, cell adhesion, and cell migration . It also plays a role in neuronal development, signal transduction, and synaptic plasticity . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, immune cell stimulation via various environmental factors can result in their activation and metabolic reprogramming . .
Propriétés
IUPAC Name |
N-[(E,2R,3S)-1-[5-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41?,42?,43?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCMISOLVPZNSV-CANPYCKCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H104N2O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35960-33-9 |
Source


|
| Record name | Ganglio-N-triaosylceramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035960339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


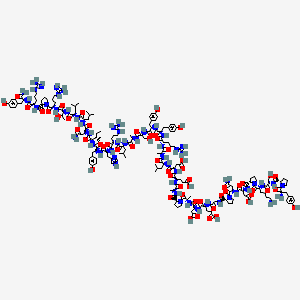


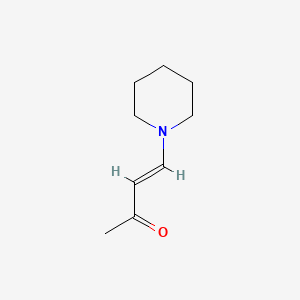
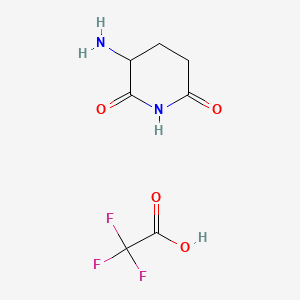
![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)
